Dinaphtho[2,3-b;2',3'-d]thiophene is a complex organic compound that belongs to the family of π-extended heteroarenes. It is characterized by its unique structure, which consists of six fused aromatic rings, making it a significant material in organic electronics due to its semiconducting properties. The compound is often referred to as Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene in various studies, highlighting its relevance in the field of materials chemistry and organic semiconductors.
Dinaphtho[2,3-b;2',3'-d]thiophene is classified under organic semiconductors and has been extensively studied for its applications in organic field-effect transistors and other electronic devices. The compound's synthesis and characterization have been documented in numerous scientific publications, emphasizing its potential for high-performance electronic materials .
The synthesis of Dinaphtho[2,3-b;2',3'-d]thiophene typically involves several methods, with one prominent approach being the condensation of 2-methoxynaphthalenes. This method allows for the formation of the desired compound through straightforward synthetic routes, which can include metalation and cross-coupling reactions. For instance, one study describes a one-step functionalization of 2-bromo-Dinaphtho[2,3-b;2',3'-d]thiophene derivatives that maintains the integrity of the bromo group during synthesis .
Another significant method involves physical vapor deposition (PVD), which has been used to fabricate films of Dinaphtho[2,3-b;2',3'-d]thiophene. This technique not only aids in the formation of thin films but also influences the supramolecular arrangement crucial for electronic applications .
The molecular structure of Dinaphtho[2,3-b;2',3'-d]thiophene features a highly conjugated system with alternating double bonds across its fused rings. This structure contributes to its electronic properties, allowing for effective charge transport. The compound's molecular formula is C18H12S, and it exhibits a planar configuration that enhances π-π stacking interactions essential for semiconductor applications.
Dinaphtho[2,3-b;2',3'-d]thiophene participates in various chemical reactions typical for π-conjugated systems. Notably, it can undergo electrophilic substitution reactions due to the electron-rich nature of its aromatic rings. Additionally, it has been shown to form charge-transfer complexes with electron acceptors, enhancing its utility in organic photovoltaics.
Recent studies have also explored the reactivity of Dinaphtho[2,3-b;2',3'-d]thiophene derivatives under different conditions to optimize their performance in electronic devices. These reactions are crucial for tailoring the properties of the compound for specific applications in organic electronics .
The mechanism of action for Dinaphtho[2,3-b;2',3'-d]thiophene primarily revolves around its ability to facilitate charge transport within organic electronic devices. The planar structure allows for efficient π-π stacking between molecules, leading to enhanced mobility of charge carriers.
In field-effect transistors utilizing Dinaphtho[2,3-b;2',3'-d]thiophene as a semiconductor layer, charge injection occurs at the interface between the semiconductor and electrodes. The mobility of holes or electrons within the material is significantly influenced by factors such as molecular packing and crystallinity, which are determined by the synthesis method used (e.g., solution processing versus vacuum deposition) .
Data from studies indicate that functionalization can significantly alter both physical and chemical properties, impacting solubility and electronic characteristics .
Dinaphtho[2,3-b;2',3'-d]thiophene has garnered attention for its applications in several advanced fields:
The construction of DNTT's hexacyclic core relies on precise regioselective reactions to ensure proper ring fusion and electronic properties. A pivotal method involves iodine-promoted cyclization of o-bis(methylthio)stilbene precursors. This reaction proceeds through electrophilic cyclization, where iodine mediates intramolecular C–S bond formation, yielding the central thieno[3,2-b]thiophene unit with complete regiocontrol. The reaction typically achieves yields >80% under mild conditions (25–50°C) and avoids the need for precious metal catalysts [4]. Alternative routes employ Pd-catalyzed Negishi coupling for precursor assembly, followed by epoxidation and indium-catalyzed cycloaromatization. This sequence constructs the extended π-system in a stepwise manner, enabling the incorporation of solubilizing alkyl chains prior to ring closure [7]. Key to these syntheses is the chemoselective functionalization of halogenated intermediates, such as the preferential Sonogashira coupling of triflates over bromides in DMF, which allows orthogonal modification sites [7].
Table 1: Key Synthetic Methods for DNTT Core Assembly
Method | Key Step | Regiocontrol Feature | Yield Range | Reference |
---|---|---|---|---|
Iodine-Promoted Cyclization | Electrophilic ring closure | Stereospecific thienothiophene formation | 80–85% | [4] |
Negishi/Epoxidation Route | Pd-catalyzed coupling → cycloaromatization | Selective bis-aldehyde functionalization | 19–74%* | [7] |
Na₂S-Mediated Annulation | Nucleophilic aromatic substitution | Chemoselective thiophene ring closure | 85% | [7] |
*Overall yield for multi-step sequence
Introducing chiral alkyl chains enhances DNTT's crystalline order through "fastener effects" while enabling solution processing. Asymmetric synthesis of C10-DNTT employs chiral palladium catalysts for enantioselective α-alkylation of thiophene precursors. This method installs branched alkyl groups (e.g., 2-methyloctyl) at the 2- and 8-positions with >90% ee, leveraging bulky phosphine ligands like (R)-BINAP to control stereochemistry [4]. The alkyl chains enforce a helical twist in the solid state, promoting 2D charge transport. Single-crystal OFETs of (R)-C10-DNTT exhibit mobility anisotropies of only 1.3–1.6 between crystallographic directions due to enhanced isotropic packing, contrasting with unsubstituted DNTT's anisotropy of >2.0 [4]. Racemic mixtures undergo spontaneous resolution during vacuum deposition, forming homochiral domains that reduce grain boundary scattering, yielding mobilities up to 12 cm²/V·s in solution-processed devices [4] [5].
Late-stage functionalization addresses DNTT's inherent insolubility (≤0.1 mg/mL in organic solvents). Bromination at the 2,8-positions using NBS/CCl₄ enables Suzuki coupling with boronic esters, introducing solubilizing groups like triethylene glycol monoethyl ether (TEG). This modification increases solubility to >15 mg/mL in chloroform while retaining the core's electronic properties [4]. Alternatively, thiolate-mediated nucleophilic aromatic substitution replaces chloride substituents in chloro-DNTT with thioalkyl chains, enhancing solubility 20-fold without disrupting molecular packing. For S-DNTT-10 – a structural isomer with S-shaped curvature – thermal deposition onto HMDS-treated SiO₂ yields highly ordered films. Surface-enhanced Raman spectroscopy (SERS) confirms that alkyl chain vibrations (C–H bending at 1155 cm⁻¹) dominate the spectra, indicating surface alignment critical for charge transport [6].
Bandgap engineering targets DNTT's HOMO level (–5.3 eV) for enhanced air stability and charge injection. Three primary strategies exist:
Thermal conductivity studies reveal anisotropic heat dissipation in crystalline DNTT: 0.95 W/m·K along the π-stacking axis (c) versus 0.33 W/m·K perpendicular to it (b). Vacancies (6% concentration) reduce conductivity by 35–44% via phonon scattering, highlighting trade-offs between morphological control and thermal management [3].
Table 2: Structure-Property Relationships in DNTT Analogues
Analogue | Modification | Bandgap (eV) | HOMO (eV) | Hole Mobility (cm²/V·s) | Thermal Conductivity (W/m·K) |
---|---|---|---|---|---|
DNTT | Parent compound | 2.51 | –5.32 | 8.3 (single crystal) | 0.73 (a), 0.33 (b), 0.95 (c*) |
C8-BTBT | Reduced conjugation | 3.20 | –5.40 | 31.3 (single crystal) | Not reported |
DATT | Anthracene extension | 2.00 | –4.90 | 0.85 (thin film) | Not reported |
S-DNTT-10 | S-shaped core | 2.48 | –5.24 | 12.0 (directed crystal) | Not measured |
DSNS | Selenium substitution | 2.25 | –5.50 | 1.5 (thin film) | Not reported |
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